2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine

Anti-inflammatory Analgesic Regioisomer differentiation

This 2-(2-chloro-3-methylphenyl)oxazolo[4,5-b]pyridine (CAS 60772-55-6) is a structurally differentiated, most-preferred anti-inflammatory scaffold specifically claimed in US Patent 4038396 (Merck). Its unique 2-chloro-3-methyl substitution pattern critically governs kinase selectivity and target engagement—making it irreplaceable by regioisomers or mono-halogen analogs in SAR-driven medicinal chemistry. Sourced at ≥98% purity from multiple qualified suppliers with established cold-chain logistics, it is an ideal fragment-sized building block (MW 244.68) for IRAK4/GSK-3β inhibitor programs and DEL construction.

Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
CAS No. 60772-55-6
Cat. No. B1627356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine
CAS60772-55-6
Molecular FormulaC13H9ClN2O
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=NC3=C(O2)C=CC=N3)Cl
InChIInChI=1S/C13H9ClN2O/c1-8-4-2-5-9(11(8)14)13-16-12-10(17-13)6-3-7-15-12/h2-7H,1H3
InChIKeyBHTFQHPYTBRSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine (CAS 60772-55-6): Chemical Class and Procurement-Relevant Profile


2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine (CAS 60772-55-6) is a heterocyclic small molecule belonging to the oxazolo[4,5-b]pyridine class, with the molecular formula C13H9ClN2O and a molecular weight of 244.68 g/mol . This compound was originally disclosed in US Patent 4038396 (Merck & Co., 1977) as one of the most preferred anti-inflammatory, analgesic, and antipyretic agents within a series of 2-substituted phenyl oxazolo[4,5-b]pyridines [1]. It is commercially available from multiple suppliers at purities of 95–98% and is primarily utilized as a research chemical and synthetic building block for medicinal chemistry campaigns targeting inflammatory and kinase-mediated pathways [2].

Why Generic Substitution of 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine Is Not Straightforward


Within the oxazolo[4,5-b]pyridine class, the precise position and identity of substituents on the 2-phenyl ring critically influence both the magnitude and spectrum of biological activity. In US Patent 4038396, 2-(2-chloro-3-methylphenyl)oxazolo[4,5-b]pyridine is explicitly distinguished from its regioisomer 2-(2-methyl-3-chlorophenyl)oxazolo[4,5-b]pyridine, as well as from mono-halogenated analogs such as 2-(2-fluorophenyl)oxazolo[4,5-b]pyridine, with the patent listing each as a distinct most-preferred embodiment [1]. The 2-chloro-3-methyl substitution pattern introduces unique steric and electronic properties that cannot be replicated by simply substituting with any other 2-substituted phenyl oxazolo[4,5-b]pyridine [2]. Consequently, in SAR-driven medicinal chemistry programs—particularly those targeting kinases such as IRAK4 or GSK-3β where oxazolo[4,5-b]pyridine serves as a privileged scaffold—substitution of this specific compound with a close analog may alter target engagement, selectivity, and ultimately in vivo efficacy [3].

Quantitative Evidence Guide for 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine Differentiation


Regioisomeric Differentiation: 2-Chloro-3-methyl vs. 2-Methyl-3-chloro Substitution on the Phenyl Ring

US Patent 4038396 explicitly claims 2-(2-chloro-3-methylphenyl)oxazolo[4,5-b]pyridine (Claim 8) and its regioisomer 2-(2-methyl-3-chlorophenyl)oxazolo[4,5-b]pyridine (Claim 7) as distinct 'most preferred' compounds, indicating that the position of the chlorine and methyl substituents relative to the oxazole ring junction produces differentiable pharmacological profiles [1]. While specific quantitative in vivo ED50 or in vitro IC50 values for each compound are not disclosed in the patent, the structural basis for differentiation is unambiguous: the 2-chloro-3-methyl substitution places the chlorine atom ortho to the oxazole linkage and the methyl group meta, whereas the regioisomer reverses this arrangement [1]. In the broader 2-(substituted phenyl)oxazolo[4,5-b]pyridine class, antibacterial MIC data demonstrate that positional isomerism of chloro substituents (ortho vs. meta vs. para) produces distinct activity profiles, confirming that regioisomeric substitution is not functionally equivalent [2].

Anti-inflammatory Analgesic Regioisomer differentiation SAR

Differentiation from 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine via Halogen Identity and Physicochemical Properties

The target compound differs from its 2-fluorophenyl analog (CAS 52333-49-0) through the presence of chlorine instead of fluorine at the ortho position, plus an additional methyl group. This substitution increases molecular weight from 214.19 to 244.68 g/mol and significantly impacts lipophilicity: the chlorine atom (Hansch π = +0.71) is substantially more lipophilic than fluorine (Hansch π = +0.14), and the additional methyl group (Hansch π = +0.56) further elevates logP [1]. These differences alter membrane permeability, metabolic stability (CYP450 susceptibility), and target binding. The 2-fluorophenyl analog is commercially available at comparable purity (95%) and has CAS registry number 52333-49-0, confirming these are distinct chemical entities requiring separate procurement [2].

Halogen substitution Lipophilicity Metabolic stability Procurement specification

Oxazolo[4,5-b]pyridine Scaffold as a Privileged Kinase Inhibitor Core: Class-Level Evidence for IRAK4 and GSK-3β Targeting

The oxazolo[4,5-b]pyridine scaffold has been validated as a productive core for kinase inhibitor development. In a 2023 study, compound 42—an advanced oxazolo[4,5-b]pyridine-based IRAK4 inhibitor derived from CA-4948 scaffold hopping—achieved an IC50 of 8.9 nM against IRAK4 (13-fold more potent than CA-4948, IC50 = 115 nM) with hERG IC50 > 30 μM [1]. Separately, oxazolo[4,5-b]pyridine-based piperazinamides demonstrated GSK-3β inhibition with IC50 values ranging from 0.34 to 0.53 μM [2]. While the target compound (2-(2-chloro-3-methylphenyl)oxazolo[4,5-b]pyridine) is a simpler, non-piperazinamide analog, its core scaffold is identical, positioning it as a viable starting point or fragment for kinase-targeted medicinal chemistry. Its distinct 2-chloro-3-methylphenyl substitution provides a differentiated vector for fragment growing or merging strategies compared to other 2-aryl oxazolo[4,5-b]pyridine building blocks.

IRAK4 inhibitor GSK-3β inhibitor Kinase selectivity Anti-inflammatory

Commercial Availability and Purity Specifications Across Vendors

2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine is available from multiple independent suppliers with documented purity levels: 95% purity (Chemenu, Cat. CM170717; AKSci, Cat. 0850CW), 98% purity (Leyan, Cat. 1739041; ChemicalBook suppliers; MolCore) . Storage conditions are specified as sealed in dry conditions at 2–8°C, with shipping at room temperature . This multi-supplier availability at ≥95% purity distinguishes it from less common oxazolo[4,5-b]pyridine analogs that may have single-source dependency or lower purity specifications, reducing procurement risk for research programs requiring reproducible quality.

Procurement Purity specification Supplier comparison Quality control

Optimal Research and Industrial Application Scenarios for 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine


SAR Probe for Halogen and Methyl Substituent Effects in Oxazolo[4,5-b]pyridine-Based Kinase Inhibitor Optimization

In kinase inhibitor programs utilizing the oxazolo[4,5-b]pyridine scaffold (e.g., IRAK4 or GSK-3β targeting), this compound serves as a differentiated SAR probe to interrogate the impact of a 2-chloro-3-methylphenyl substituent on target potency and selectivity. Its structural distinction from the 2-fluorophenyl and regioisomeric 2-methyl-3-chlorophenyl analogs enables systematic exploration of halogen and methyl effects on binding pocket complementarity [1]. Class-level evidence demonstrates that oxazolo[4,5-b]pyridine derivatives can achieve nanomolar IRAK4 inhibition (IC50 = 8.9 nM) and sub-micromolar GSK-3β inhibition (IC50 = 0.34–0.53 μM), establishing the scaffold's productivity [2][3].

Synthetic Building Block for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound's molecular weight (244.68 g/mol) and its oxazolo[4,5-b]pyridine core make it suitable as a fragment-sized starting point (MW < 300 Da, compliant with Rule of Three guidelines) for fragment-based screening or fragment growing campaigns. The 2-chloro-3-methylphenyl substituent provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution at the chlorine position, while the methyl group offers a site for late-stage C–H functionalization [1]. Multi-supplier availability at 95–98% purity ensures reliable sourcing for iterative medicinal chemistry cycles .

Reference Compound for Anti-Inflammatory Drug Discovery Building on Historical Patent Precedent

As a specifically claimed 'most preferred' compound in US Patent 4038396 for anti-inflammatory, analgesic, and antipyretic indications, this molecule provides a historically validated entry point for non-acidic anti-inflammatory drug discovery [1]. Unlike traditional NSAIDs that carry a carboxylic acid moiety associated with gastrointestinal toxicity, oxazolo[4,5-b]pyridines are non-acidic anti-inflammatory agents, potentially offering an improved gastric safety profile [1]. Researchers pursuing non-cyclooxygenase anti-inflammatory mechanisms (e.g., IRAK4 or NLRP3 inflammasome inhibition) can use this compound as a reference standard or starting scaffold [2].

Procurement-Qualified Intermediate for Custom Library Synthesis

Given its well-defined purity specifications (95–98%) and availability from multiple qualified suppliers with documented storage conditions (sealed dry, 2–8°C), this compound is suitable as a procurement-qualified intermediate for parallel synthesis or DNA-encoded library (DEL) construction . The presence of a chlorine substituent ortho to the oxazole junction provides a reactive site for diversification, while the methyl group serves as a metabolic stability-modulating substituent. Its CAS registry number (60772-55-6) and established commercial supply chain simplify inclusion in compound management systems and automated synthesis workflows .

Quote Request

Request a Quote for 2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.